MTDH-SND1 blocker 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MTDH-SND1 Blocker 1 is a compound designed to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1). This interaction is crucial in the progression and metastasis of various cancers, particularly triple-negative breast cancer. By disrupting this protein-protein interaction, this compound shows potential as a therapeutic agent in cancer treatment .

Vorbereitungsmethoden

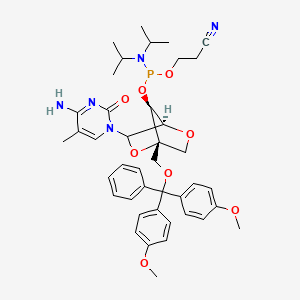

Synthetic Routes and Reaction Conditions: The synthesis of MTDH-SND1 Blocker 1 involves the design and optimization of stabilized peptides derived from the MTDH protein. The process includes:

Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) to create a 15-mer peptide sequence.

Stabilization: Introducing modifications such as end-terminal aspartic acid cross-linking to enhance stability and cell permeability.

Purification: Employing high-performance liquid chromatography (HPLC) to purify the synthesized peptides

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the SPPS process, optimizing reaction conditions for large-scale synthesis, and ensuring consistent quality through rigorous purification and quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions: MTDH-SND1 Blocker 1 primarily undergoes:

Binding Reactions: The compound binds to the SND1 protein, disrupting its interaction with MTDH.

Stabilization Reactions: The modifications introduced during synthesis stabilize the peptide structure, enhancing its binding affinity and selectivity

Common Reagents and Conditions:

Reagents: Amino acids, coupling agents (e.g., HBTU), and protective groups for peptide synthesis.

Conditions: Mild acidic or basic conditions for deprotection steps, and organic solvents for peptide coupling

Major Products: The primary product is the stabilized peptide that effectively disrupts the MTDH-SND1 interaction, with potential secondary products being unmodified or partially modified peptides .

Wissenschaftliche Forschungsanwendungen

MTDH-SND1 Blocker 1 has several scientific research applications:

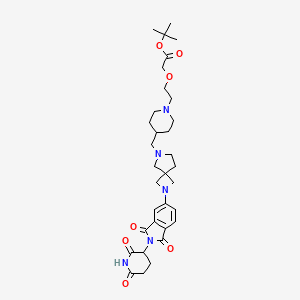

Cancer Therapy: It is primarily used in research focused on treating triple-negative breast cancer by inhibiting tumor growth and metastasis

Drug Resistance Studies: Investigating the role of MTDH-SND1 interaction in drug resistance mechanisms and developing strategies to overcome resistance

Biological Pathway Analysis: Studying the molecular pathways involved in cancer progression and identifying potential therapeutic targets

Wirkmechanismus

MTDH-SND1 Blocker 1 exerts its effects by binding to the SND1 protein, thereby disrupting its interaction with MTDH. This disruption leads to:

Inhibition of Tumor Growth: By preventing the MTDH-SND1 interaction, the compound inhibits the signaling pathways that promote tumor growth and metastasis.

Immune Modulation: Enhancing tumor antigen presentation and T cell infiltration, thereby improving the immune response against cancer cells

Vergleich Mit ähnlichen Verbindungen

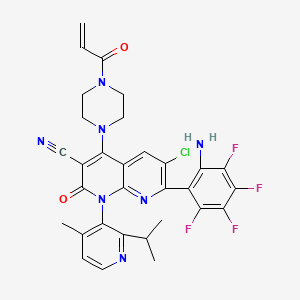

C26-A2: Another small-molecule inhibitor targeting the MTDH-SND1 interaction.

C26-A6: A lead candidate compound with similar inhibitory effects on the MTDH-SND1 complex

Uniqueness: MTDH-SND1 Blocker 1 is unique due to its stabilized peptide structure, which offers stronger binding affinity and higher selectivity compared to other small-molecule inhibitors. This structural advantage enhances its therapeutic potential and effectiveness in disrupting the MTDH-SND1 interaction .

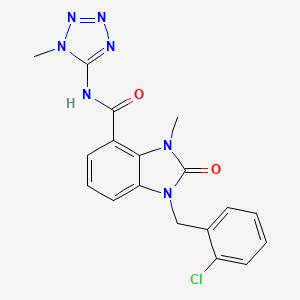

Eigenschaften

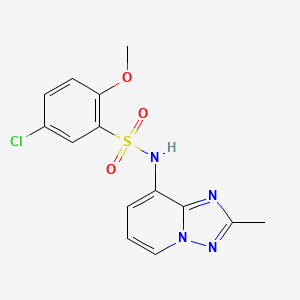

Molekularformel |

C14H13ClN4O3S |

|---|---|

Molekulargewicht |

352.8 g/mol |

IUPAC-Name |

5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3 |

InChI-Schlüssel |

HLRMNXITZQAUIH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)

![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)

![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)